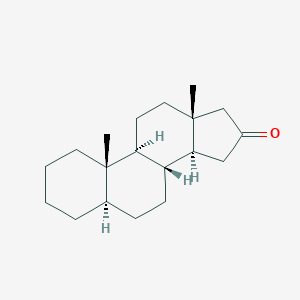
1-(2,5-Dichlorophényl)pipérazine
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)piperazine is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is known for its applications in various fields, including medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antipsychotic drugs.
Industry: The compound is utilized in the production of various chemical products.
Mécanisme D'action
Target of Action
1-(2,5-Dichlorophenyl)piperazine is a chemical compound from the phenylpiperazine family It’s worth noting that similar compounds in the phenylpiperazine family have been found to interact with various receptors, including dopamine and serotonin receptors .
Mode of Action
Phenylpiperazines often act by binding to their target receptors, leading to a series of biochemical reactions . For instance, some phenylpiperazines are known to bind to the kinase-inactive conformation of their targets .
Biochemical Pathways
Phenylpiperazines are often involved in modulating neurotransmitter systems, particularly the serotonin and dopamine systems .
Pharmacokinetics
The piperazine moiety is often used in pharmaceutical compounds to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Based on the actions of similar phenylpiperazines, it can be hypothesized that this compound may influence neurotransmitter systems, potentially leading to changes in mood, cognition, or other neurological functions .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of pharmaceutical compounds .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 1-(2,5-Dichlorophenyl)piperazine are not fully understood due to the limited availability of research data. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific conditions and biological context .
Cellular Effects
It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of different dosages of 1-(2,5-Dichlorophenyl)piperazine in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,5-Dichlorophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs under cyclization conditions, with temperatures ranging from 90°C to 220°C . Another method involves the condensation of 2,5-dichloronitrobenzene with piperazine, followed by reduction .
Industrial Production Methods
Industrial production of 1-(2,5-Dichlorophenyl)piperazine often involves optimizing the reaction conditions to achieve high yields and purity. The use of protonic solvents and specific catalysts can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron powder and ammonium chloride are used.
Substitution: Reagents like sodium hydroxide and toluene are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amino derivatives.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorophenyl)piperazine can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine: This compound has a similar structure but differs in the position of the chlorine atoms.
4-(4-Chlorophenyl)piperidine: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of 1-(2,5-Dichlorophenyl)piperazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHICIIDUQBMMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374214 | |
| Record name | 1-(2,5-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-27-0 | |
| Record name | 1-(2,5-Dichlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)






